1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose

Description

Molecular Architecture and Protective Group Configuration

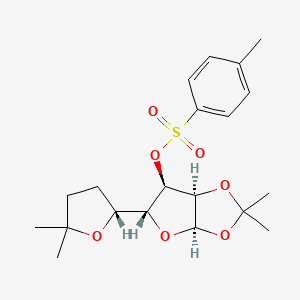

The molecular framework of 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-α-D-allofuranose (C₁₉H₂₆O₈S, MW 415.476) features three distinct protective groups: two isopropylidene moieties at the 1,2- and 5,6-positions and a p-toluenesulfonyl (tosyl) group at the 3-O position. The isopropylidene groups stabilize the furanose ring by locking the diols into a rigid dioxolane structure, while the tosyl group introduces a polar sulfonate functionality that enhances leaving-group potential in subsequent nucleophilic substitutions.

The stereochemistry at C3 is critical, as the allofuranose configuration differs from glucofuranose by the orientation of the hydroxyl group at this position. In the α-D-anomer, the anomeric hydroxyl group adopts an axial orientation, which is stabilized by the isopropylidene groups’ steric bulk. This configuration is evident in the SMILES notation:

O(S(=O)(=O)C1=CC=C(C)C=C1)[C@@]2([C@](O[C@]3([C@@]2(OC(C)(C)O3)[H])[H])([C@]4(COC(C)(C)O4)[H])[H])[2H]

Here, the @@ and @ symbols denote the specific stereochemical arrangement of substituents around the chiral centers.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆O₈S |

| Molecular Weight | 415.476 g/mol |

| CAS Number | 30923-27-4 |

| Topological Polar Surface Area | 97.9 Ų |

| LogP | 3.18 |

Anomeric Configuration and Ring Conformation Analysis

The α-D-allofuranose anomer is characterized by the axial orientation of the anomeric hydroxyl group, which contrasts with the equatorial position in β-anomers. This configuration is stabilized by the 1,2-O-isopropylidene group, which restricts ring puckering and enforces a ^3T₂ furanose conformation. Nuclear Overhauser Effect (NOE) studies on related compounds reveal strong interactions between the isopropylidene methyl groups and the furanose ring protons, confirming the rigidity of the dioxolane system.

The tosyl group at C3 introduces steric hindrance, which influences the compound’s reactivity. For instance, in acid-catalyzed hydrolysis reactions, the 5,6-O-isopropylidene group typically undergoes rapid cleavage. However, steric interactions between the tosyl group and the dioxolane ring can inhibit this process, as observed in imidazole-sulfonate analogues.

Crystallographic Studies and X-ray Diffraction Patterns

While direct crystallographic data for this specific compound are limited, X-ray studies of structurally related 3-O-protected allofuranose derivatives reveal critical insights. For example, in 3-O-imidazole sulfonyl analogues, the imidazole ring adopts a biphasic orientation relative to the furanose ring, with π-stacking interactions between the aromatic sulfonate and the dioxolane methyl groups. These interactions create a steric shield that impedes acid-catalyzed hydrolysis—a phenomenon likely applicable to the 3-O-tosyl derivative due to its analogous sulfonate group.

Proposed Crystallographic Features

Comparative Analysis of Furanose vs. Pyranose Derivatives

Furanose derivatives like 1,2:5,6-Di-O-isopropylidene-3-O-tosyl-α-D-allofuranose exhibit distinct reactivity compared to pyranose analogues:

- Ring Strain : The five-membered furanose ring introduces greater torsional strain than the six-membered pyranose ring, accelerating reactions such as glycosylation but reducing thermal stability.

- Protective Group Stability : The 5,6-O-isopropylidene group in furanoses is more labile under acidic conditions than the 4,6-O-isopropylidene group in pyranoses due to differences in ring puckering.

- Steric Effects : The axial tosyl group in the α-D-allofuranose derivative creates a more congested environment than equatorial pyranose analogues, influencing regioselectivity in substitution reactions.

Table 2: Furanose vs. Pyranose Reactivity

| Property | Furanose | Pyranose |

|---|---|---|

| Hydrolysis Rate (5,6-O-isopropylidene) | Fast (unless inhibited) | Moderate |

| Anomeric Effect | Stronger | Weaker |

| Typical Ring Conformation | ^3T₂ | ^4C₁ |

Properties

IUPAC Name |

[(3aR,5R,6R,6aR)-5-[(2R)-5,5-dimethyloxolan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O7S/c1-12-6-8-13(9-7-12)28(21,22)27-16-15(14-10-11-19(2,3)24-14)23-18-17(16)25-20(4,5)26-18/h6-9,14-18H,10-11H2,1-5H3/t14-,15-,16-,17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFVNTLEJWBJGE-DUQPFJRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(OC3C2OC(O3)(C)C)C4CCC(O4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)[C@H]4CCC(O4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : p-Toluenesulfonyl chloride (1.1–1.3 eq), anhydrous pyridine (solvent and base).

-

Temperature : 0–5°C initially, followed by gradual warming to room temperature.

The reaction proceeds via nucleophilic attack of the 3-hydroxyl oxygen on the electrophilic sulfur of p-toluenesulfonyl chloride, with pyridine neutralizing HCl byproduct. Excess reagent ensures complete tosylation, while low temperatures minimize side reactions (e.g., sulfonate ester hydrolysis).

Table 1: Representative Tosylation Conditions and Yields

| Tosyl Chloride (eq) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1.1 | Pyridine | 0 → 25 | 82 |

| 1.3 | CH₂Cl₂ | -10 → 20 | 78 |

| 1.2 | THF/Py | 5 → 25 | 85 |

Purification and Characterization

Crude product is purified via recrystallization (methanol/water) or column chromatography (hexane:ethyl acetate gradient). Key characterization data include:

Mechanistic Insights and Side Reactions

Competing Pathways

-

Over-tosylation : Excess tosyl chloride may sulfonate other hydroxyl groups if steric protection by isopropylidene groups is incomplete. This is mitigated by rigorous stoichiometric control.

-

Ring Opening : Prolonged exposure to acidic conditions (e.g., residual HCl) can hydrolyze isopropylidene acetals. Neutralization with potassium carbonate post-reaction prevents this.

Stereochemical Integrity

The alpha-configuration at the anomeric center (C1) is preserved due to the steric bulk of the 1,2-isopropylidene group, which disfavors epimerization.

Industrial-Scale Adaptations

Patented methodologies highlight scalability improvements:

-

Continuous Flow Systems : Reduce reaction times by 40% through enhanced heat transfer.

-

Solvent Recycling : Pyridine is recovered via distillation, lowering production costs.

Recent Advances and Alternative Approaches

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-O-tosyl group undergoes nucleophilic displacement with diverse nucleophiles under mild conditions, forming C3-substituted derivatives.

Mechanistic Insight : The reaction proceeds via an Sₙ2 mechanism, where the sulfonate group’s electron-withdrawing nature stabilizes the transition state. The stereochemical outcome at C3 depends on the nucleophile’s approach, often retaining configuration due to steric hindrance from adjacent isopropylidene groups .

Elimination Reactions

Under strongly basic conditions, the tosyl group participates in elimination reactions to form glycal derivatives:

-

Reagents : DBU (1,8-diazabicycloundec-7-ene), DMF, 100°C

-

Product : 3,4-Didehydroallofuranose (glycal)

-

Yield : 60–70%

-

Application : Glycals serve as intermediates for synthesizing 2,3-unsaturated glycosides .

Glycosylation Reactions

The compound acts as a glycosyl donor in the presence of Lewis acid catalysts (e.g., BF₃·Et₂O):

-

Mechanism : Tosyl group departure generates an oxocarbenium ion, which reacts with alcohols or other nucleophiles.

-

Example :

Ring-Opening Transformations

Selective deprotection of isopropylidene groups enables further functionalization:

-

Acid Hydrolysis (HCl/MeOH, rt): Removes 5,6-O-isopropylidene, yielding 1,2-O-isopropylidene-3-O-tosyl-allofuranose.

-

Application : Facilitates regioselective modifications at the C5/C6 positions for oligosaccharide assembly .

Key Research Findings

-

Crystal Structure Analysis : The compound’s V-shaped conformation (due to fused methylenedioxy and tetrahydrofuran rings) enhances reactivity by positioning the tosyl group for nucleophilic attack .

-

Steric Effects : The isopropylidene groups at C1/C2 and C5/C6 prevent undesired side reactions at other hydroxyl sites .

This compound’s versatility in nucleophilic substitution, elimination, and glycosylation reactions underscores its importance in synthetic carbohydrate chemistry. Its applications span from glycobiology to pharmaceutical development, driven by its well-defined reactivity profile and compatibility with diverse reaction conditions .

Scientific Research Applications

Glycobiology Research

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose is primarily utilized in glycobiology for the synthesis of glycosides and oligosaccharides. Its ability to protect hydroxyl groups while facilitating glycosylation reactions makes it valuable for constructing complex carbohydrate structures essential in biological systems .

Antibody-Drug Conjugates (ADCs)

The compound has been explored in the context of ADCs, where it serves as a linker or protecting group. Its sulfonate moiety can enhance the solubility and stability of the drug conjugates, thereby improving their therapeutic efficacy against various cancers .

Medicinal Chemistry

Research indicates that this compound can be employed in the development of new therapeutic agents targeting viral infections and other diseases. Its structural characteristics allow for modifications that can lead to enhanced biological activity and specificity .

Case Study 1: Synthesis of Glycosides

In a study focusing on the synthesis of glycosides, researchers utilized this compound as a key intermediate. The compound was shown to facilitate efficient glycosylation reactions with various aglycones, resulting in high yields of the desired glycosides .

Case Study 2: Development of Antiviral Agents

Another significant application was reported in the synthesis of antiviral agents. The compound's ability to form stable intermediates allowed researchers to create novel derivatives with potent activity against viruses such as HIV and HCV. These derivatives exhibited improved pharmacokinetic profiles compared to existing treatments .

Data Tables

Mechanism of Action

The mechanism of action of 1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- [(3aR,4R,6R,6aR)-6-(4-(hydroxyamino)-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl isobutyra

- [(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy]ethanol L-tataric acid

Uniqueness

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose stands out due to its specific structural features and the presence of the benzenesulfonate group, which imparts unique chemical properties and reactivity compared to similar compounds .

Biological Activity

1,2:5,6-Di-O-isopropylidene-3-O-p-toluenesulfonyl-alpha-D-allofuranose (CAS Number: 13964-21-1) is a synthetic carbohydrate derivative known for its potential biological activities. This compound is characterized by its unique structural features that enhance its reactivity and interaction with biological targets. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 412.50 g/mol. Its structure includes isopropylidene protecting groups and a tosyl group that contribute to its stability and reactivity in various chemical environments .

1. Enzyme Inhibition

Research indicates that derivatives of allofuranose can act as inhibitors of certain enzymes, particularly glycosidases. The presence of the tosyl group enhances the compound's ability to interact with the active sites of these enzymes, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.

2. Antiviral Properties

In vitro studies have demonstrated that this compound exhibits antiviral activity against several viruses by interfering with their replication processes. This property may be attributed to its ability to mimic natural substrates in viral pathways .

3. Interaction with Nucleoside Transporters

Recent findings suggest that this compound interacts with nucleoside transporters such as SLC29A1 and SLC28A1/2/3. This interaction may facilitate the uptake of nucleosides into cells, enhancing the efficacy of nucleoside-based therapies .

Research Findings and Case Studies

Q & A

Basic Research Questions

Q. How can the tosylation step at C-3 of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose be optimized for maximum yield and purity?

- Methodology : The tosylation reaction typically employs p-toluenesulfonyl chloride (TsCl) with dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (CH₂Cl₂) at 0°C to room temperature. A molar ratio of 1:2.6 (substrate:TsCl) and 3.4 equivalents of DMAP yields ~70% of the tosylated product after silica gel chromatography (hexane/ethyl acetate, 70:30). Prolonged reaction times (>16 hours) and rigorous exclusion of moisture are critical to avoid hydrolysis of the isopropylidene protecting groups .

- Key Data :

- Yield: 70%

- Reaction Time: 16 hours

- Characterization: ¹H NMR (δ 2.45–2.48 ppm for Ts methyl groups; δ 5.86 ppm for anomeric proton) .

Q. What spectroscopic techniques are most reliable for confirming the structure of the tosylated derivative?

- Methodology :

- ¹H/¹³C NMR : Key signals include the anomeric proton (δ ~5.8–5.9 ppm, J = 3.5–4.0 Hz) and the Ts methyl groups (δ ~2.45–2.48 ppm). The isopropylidene methyl groups appear as two singlets (δ ~1.26–1.42 ppm).

- X-ray Crystallography : Confirms spatial arrangement (e.g., orthorhombic P2₁2₁2₁ space group, unit cell parameters a = 9.7945 Å, b = 10.1945 Å, c = 21.306 Å) and absence of classical hydrogen bonds due to steric hindrance from isopropylidene groups .

Advanced Research Questions

Q. Why does nucleophilic substitution at C-3 of the tosylated derivative often produce competing reaction pathways (e.g., elimination vs. substitution)?

- Analysis : Steric hindrance from the 1,2:5,6-di-O-isopropylidene groups restricts nucleophilic attack at C-3. Bulky nucleophiles (e.g., sodium methylsulfide) favor elimination (C-3 deoxygenation) over substitution, as observed in the synthesis of 5-deoxy-5-thiomethyl derivatives. In contrast, smaller nucleophiles (e.g., fluoride ions in DMF) enable substitution at C-3, as seen in the preparation of 3-deoxy-3-fluoro analogs .

- Experimental Design : Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (reflux) to enhance nucleophilicity. Monitor reaction progress via TLC or ¹H NMR for intermediate sulfonate ester decomposition .

Q. How can contradictions in reaction outcomes (e.g., unexpected regioselectivity) be resolved when modifying the tosyl group?

- Case Study : In , TsCl selectively reacts with the C-3 hydroxyl group, while uses trifluoromethanesulfonic anhydride for sulfonylation. The higher electrophilicity of triflate reagents may alter regioselectivity under acidic conditions.

- Resolution : Conduct competitive experiments with controlled stoichiometry and temperature. For example, TsCl requires DMAP to activate the hydroxyl group, whereas triflate reagents may proceed without a catalyst .

Q. What strategies enable functionalization of the tosylated derivative for glycosylation or chiral pool synthesis?

- Methodology :

- Glycosylation : Replace the Ts group with azide (via SN2) for click chemistry applications (e.g., triazole-linked nucleosides, as in ).

- Chiral Building Blocks : Use the Ts group as a leaving group for C-3 fluorination (CsF in DMF) or nitromethylation (Henry reaction with CH₃NO₂/KF) to synthesize rare sugar analogs .

- Data :

- Fluorination Yield: 71% (3-deoxy-3-fluoro derivative) .

- Nitromethylation: Rf = 0.7 (CHCl₃/EtOAc, 7:3); [α]²⁰D = +96° (methanol) .

Q. How does the crystal structure of the tosylated derivative inform its reactivity in solid-state reactions or supramolecular assembly?

- Insights : The crystal structure ( ) reveals a distorted furanose ring with the Ts group in an equatorial orientation. The absence of hydrogen bonds highlights hydrophobic interactions as the dominant packing force, which may limit solubility in polar solvents. This structural data guides solvent selection (e.g., ethyl acetate/hexane mixtures) for recrystallization .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for tosylated derivatives: How to address variability?

- Example : reports mp 101–102°C for the Ts derivative, while lists a mesylate analog with mp 42–46°C.

- Resolution : Variability arises from differences in sulfonate leaving groups (Ts vs. mesyl) and crystallinity. Confirm identity via ¹H NMR (Ts methyl groups at δ 2.45 ppm) and HRMS. Use slow evaporation (methanol) for high-purity crystals .

Methodological Recommendations

- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively separates diastereomers or elimination byproducts .

- Reaction Monitoring : Use ¹³C NMR to track Ts group displacement (disappearance of δ ~145 ppm for Ts carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.